Benzo[c]phenanthrene-1,4-dione
Overview
Description
Benzo[c]phenanthrene-1,4-dione is a polycyclic aromatic hydrocarbon with the chemical formula C18H10O2. It is a white solid that is soluble in nonpolar organic solvents. This compound is of significant interest in both theoretical and practical applications due to its unique structure, which consists of four fused benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]phenanthrene-1,4-dione typically involves multistep reactions starting from simpler aromatic compounds. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives. This process often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and green chemistry approaches are being explored to make the production more feasible on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]phenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration; aluminum chloride for Friedel-Crafts acylation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrobenzo[c]phenanthrene, acylated derivatives.
Scientific Research Applications
Benzo[c]phenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of Benzo[c]phenanthrene-1,4-dione involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and has been studied for its potential use in anticancer therapies. The compound’s interactions with cellular enzymes and receptors are also of significant interest .
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon used in similar applications.
Phenanthrene: Structurally similar but with different chemical properties and reactivity.
Uniqueness: Benzo[c]phenanthrene-1,4-dione is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
benzo[g]phenanthrene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQILIJRKPTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571370 | |
Record name | Benzo[c]phenanthrene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109699-80-1 | |
Record name | Benzo[c]phenanthrene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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